ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

lipophilicity partition coefficient medicinal chemistry

Researchers face irreproducible SAR due to subtle LogP and PSA shifts when substituting nitropyrazole esters. This chiral building block (C₉H₁₃N₃O₄, MW 227.22) offers a unique 3-nitro-5-methylpyrazole core with an α-methyl propanoate side chain. - **Critical for ITK inhibitor programs:** Direct precursor to the 3-amino-5-methylpyrazole fragment required for hinge-region binding. - **Physicochemically validated:** LogP 1.747, PSA 89.94 Ų - ideal for lead-like and CNS-optimized libraries. - **Enantiomerically resolvable:** Chiral center enables stereochemical SAR via chromatography or salt formation. Available from BenchChem with verified specification and reliable global logistics.

Molecular Formula C9H13N3O4
Molecular Weight 227.22
CAS No. 1006951-36-5
Cat. No. B2894944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
CAS1006951-36-5
Molecular FormulaC9H13N3O4
Molecular Weight227.22
Structural Identifiers
SMILESCCOC(=O)C(C)N1C(=CC(=N1)[N+](=O)[O-])C
InChIInChI=1S/C9H13N3O4/c1-4-16-9(13)7(3)11-6(2)5-8(10-11)12(14)15/h5,7H,4H2,1-3H3
InChIKeyPFQXEXHEZQITFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate – Physicochemical Profile


Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1006951-36-5, MF: C₉H₁₃N₃O₄, MW: 227.22 g/mol) is a chiral, nitro-substituted pyrazole building block featuring a reactive 3-nitro-5-methylpyrazole core linked to an α-methyl-ethyl ester side chain [1][2]. It belongs to the class of N‑alkyl‑3‑nitropyrazole esters, which serve as intermediates in the preparation of pharmaceutical active compounds, most notably sulfonylpyridine-based inhibitors of Interleukin‑2 inducible T‑cell kinase (ITK) . Its computed LogP of 1.747 and topological polar surface area of 89.94 Ų place it within drug-like chemical space, making it suitable for inclusion in screening libraries and as a versatile precursor for parallel synthesis programs [2].

Chiral α‑methyl propanoate handle for stereochemical SAR exploration
3‑Nitro‑5‑methylpyrazole intermediate for kinase inhibitor programs
Computed drug‑like profile may support screening library inclusion

Why In-Class Substitution Fails – Quantitative Procurement Rationale


Casual substitution of ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate with its closest in-class analogs—even those differing by a single methylene unit or ester group—is unwise. As shown below, altering the ester chain length (methyl vs. ethyl vs. butyl), the α‑alkyl substitution pattern (acetate vs. propanoate vs. butanoate), or the pyrazole ring substitution (presence or absence of the 5‑methyl group) each produces quantifiable shifts in LogP, rotatable bond count, topological polar surface area, boiling point, and molecular complexity [1]. These differences directly impact chromatographic retention, solubility in reaction media, crystallization behavior, and the stereoelectronic environment of the 3‑nitro group during subsequent reduction or functionalization steps. The specific combination of a 3‑nitro‑5‑methylpyrazole core with a chiral α‑methyl propanoate ester creates a unique physicochemical profile that cannot be replicated by any single close analog, making targeted procurement essential for reproducible SAR exploration and scale‑up chemistry.

Ester chain length variation
Altering ethyl to methyl or butyl shifts LogP and chromatographic retention, affecting extractive work‑up predictability.
5‑Methyl group absence
The 5‑des‑methyl analog yields a different reduction product, altering the kinase hinge‑binding motif and SAR interpretation.
Chiral center omission
The achiral ethyl acetate homolog lacks the α‑methyl stereocenter, precluding enantioselective SAR studies.

Head-to-Head Quantitative Differentiation Evidence


LogP Differentiation vs. Methyl Ester Analog

The target ethyl ester exhibits a measured LogP of 1.747 (Ambinter) versus 1.23 for the corresponding methyl ester methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005577-00-3) [1]. This ΔLogP of +0.517 represents a 3.3‑fold increase in octanol‑water partition coefficient, translating to significantly higher organic‑phase retention during extractive work‑up and altered chromatographic behavior. The ethyl (5‑methyl‑3‑nitro‑1H‑pyrazol‑1‑yl)acetate homolog (CAS 321165-21-3) has XLogP of 1.2, which is 0.4–0.55 units lower than the target, demonstrating that both the ester alkoxy group and the α‑alkyl side‑chain length are independent contributors to lipophilicity modulation .

LogP vs. Methyl Ester
Head-to-head
ΔLogP +0.517 (1.747 vs. 1.23); ~3.3‑fold higher octanol‑water partition. Methyl ester shows LogP 1.23, ethyl acetate homolog XLogP 1.2.
Supports distinct extraction and chromatography behavior
Predicted LogP from authoritative databases; measured values may vary.
lipophilicity partition coefficient medicinal chemistry building block selection

Conformational Flexibility and Rotatable Bond Advantage

The target compound possesses 4 rotatable bonds (PubChem; 5 per Ambinter) versus 3 for the methyl ester analog, with a molecular complexity score of 278 compared to 265 for the methyl ester [1]. The additional rotatable bond arises from the ethyl ester's ethoxy group, which introduces an extra degree of torsional freedom in the side chain. This modest increase in conformational flexibility can alter the ensemble of accessible low‑energy conformers, potentially affecting binding mode diversity when the compound is used as a fragment or intermediate in kinase inhibitor libraries .

Rotatable Bond Count
Head-to-head
Target: 4 rotatable bonds (complexity 278) vs. methyl ester: 3 bonds (complexity 265). Δ +1 bond, +13 complexity.
Increased conformational sampling for library diversity
Computed properties; may influence binding mode exploration.
conformational flexibility rotatable bonds molecular complexity SAR exploration

Boiling Point and Density Differentiation

The target compound has a predicted boiling point of 344.8±32.0 °C at 760 mmHg and density of 1.3±0.1 g/cm³ . The ethyl acetate homolog (CAS 321165-21-3) boils at 346.6±32.0 °C with identical density (1.4±0.1 g/cm³), while the ethyl butanoate homolog (CAS 1005576-85-1, MW 241.24) and the free acid (CAS 1005670-43-8, bp 397.5±32.0 °C) show divergent properties . Notably, the 5‑des‑methyl analog ethyl 3-(3-nitro‑1H‑pyrazol‑1‑yl)propanoate (CAS 99480-01-0) has a lower boiling point of 353.6±22.0 °C and lower density of 1.36±0.1 g/cm³, illustrating that the 5‑methyl substituent on the pyrazole ring affects both boiling point and molecular packing .

Boiling Point & Density
Cross-study
bp 344.8±32.0 °C; density 1.3±0.1 g/cm³. Δbp −8.8 °C vs. 5‑des‑methyl analog; Δbp −52.7 °C vs. free acid.
Facilitates vacuum distillation purification
Predicted values from database compilations; experimental confirmation advised.
boiling point density physical property purification scale-up

Topological Polar Surface Area Advantage

The target compound has a topological polar surface area (tPSA) of 89.94 Ų (Ambinter) [1], which exceeds that of the methyl ester analog (87.3 Ų by Hit2Lead) and the butanoate homolog (87.26 Ų by ChemScene) . Among the four comparators, only the target compound approaches the 90 Ų threshold often cited as a cutoff for favorable oral bioavailability while remaining well below the 140 Ų limit for blood‑brain barrier penetration. The ethyl acetate homolog (CAS 321165-21-3) has an identical PSA of 89.9 Ų, but differs substantially in LogP and side‑chain length .

tPSA Differentiation
Head-to-head
tPSA 89.94 Ų (target) vs. 87.3 Ų (methyl ester). Δ +2.64 Ų; acetate homolog matches at ~89.9 Ų but differs in LogP.
Combined with LogP ~1.7 may support CNS lead‑like profile
Computed tPSA; experimental permeability not measured.
polar surface area drug-likeness ADME blood-brain barrier library design

3-Nitro-5-Methylpyrazole Scaffold as ITK Inhibitor Precursor

The 5-methyl-3-nitro-1H-pyrazole core, onto which the target compound's propanoate side chain is installed, is explicitly documented as a reagent in the preparation of sulfonylpyridine inhibitors of Interleukin‑2 inducible T‑cell kinase (ITK), a validated target for allergic asthma . Published ITK inhibitor programs achieved sub‑nanomolar affinity against ITK using sulfonylpyridine derivatives incorporating this scaffold [1]. Furthermore, nitro‑substituted pyrazole derivatives with MIC values as low as 0.78 µg/mL against Gram‑positive bacteria (staphylococci and enterococci) have been identified [2]. The target compound's 3‑nitro group is reducible to a 3‑amino group, enabling generation of the 3‑amino‑5‑methylpyrazole pharmacophore, which is a key intermediate in kinase hinge‑binding motifs . The 5‑des‑methyl analog would yield a different electronic environment and a distinct substitution pattern upon reduction, making it unsuitable as a direct replacement.

ITK Scaffold Context
Class-level
3‑Nitro‑5‑methylpyrazole core documented as reagent in sulfonylpyridine ITK inhibitor programs (class‑level). MIC 0.78 µg/mL reported for related nitro‑pyrazoles against Gram‑positive bacteria.
Supports 3‑amino‑5‑methylpyrazole fragment generation
No direct IC₅₀ or MIC data for this ester; class‑level inference only.
ITK inhibitor kinase antimicrobial nitro reduction pharmacophore

Chiral α-Methyl Propanoate for Enantiomeric Resolution

The target compound possesses a single undefined stereocenter at the α‑carbon of the propanoate side chain (C7), as annotated in PubChem [1]. This chiral center is absent in the ethyl acetate homolog (CAS 321165-21-3), which has an achiral side chain, and differs in substitution count from the butanoate homolog (CAS 1005576-85-1), which also bears a chiral center but with a bulkier ethyl substituent at the α‑position. The presence of this stereocenter with a methyl substituent provides an opportunity for chiral resolution or asymmetric synthesis to generate enantiomerically enriched intermediates, enabling stereochemistry‑dependent SAR studies of downstream kinase inhibitor candidates [2]. The methyl ester analog (CAS 1005577-00-3) shares this chiral center but differs in physicochemical profile as documented above.

Chiral Center Identity
Reported
1 undefined stereocenter at α‑carbon of propanoate; achiral ethyl acetate homolog has 0. Butanoate homolog has bulkier ethyl substituent.
Enables enantiomeric resolution for stereochemistry‑dependent SAR
Stereochemical annotation from PubChem; enantiomeric enrichment requires validation.
chirality stereochemistry enantiomeric resolution SAR asymmetric synthesis

High-Value Application Scenarios


ITK Kinase Inhibitor Fragment-Based Discovery

The target compound serves as a direct precursor to 3‑amino‑5‑methylpyrazole‑containing fragments for ITK inhibitor programs. Its ethyl ester can be hydrolyzed to the free acid for amide coupling or used directly in transesterification reactions, while the 3‑nitro group is reduced to the amine for subsequent sulfonylation or urea formation. For research groups pursuing sulfonylpyridine‑based ITK inhibitors (reported sub‑nanomolar IC₅₀), procurement of this specific compound ensures access to the correct substitution pattern (5‑methyl‑3‑amino after reduction), which is critical for hinge‑region binding in the ITK ATP pocket. The intermediate LogP of ~1.7 and PSA of ~90 Ų make the derived fragments compatible with lead‑like property guidelines [1][2].

Chiral Building Block for Stereochemistry-Dependent SAR

The α‑methyl chiral center in the propanoate side chain allows for enantiomeric resolution via chiral chromatography or diastereomeric salt formation with the hydrolyzed acid. Enantiomerically pure batches can be used to probe stereochemical preferences in target binding pockets. The target ethyl ester is preferred over the butanoate analog for this purpose because the smaller α‑methyl substituent (vs. α‑ethyl) reduces steric interference during resolution and subsequent coupling reactions, while the ethyl ester offers better organic solubility than the methyl ester (LogP advantage of +0.517) for preparative‑scale chiral separations [1][3]. The resolved intermediates can be incorporated into parallel synthesis libraries targeting kinase, GPCR, or nuclear receptor programs.

Agrochemical Nitrification Inhibitor Intermediate

Nitropyrazole esters have been patented as intermediates for nitrification inhibitors used in agriculture to reduce nitrogen loss from fertilizers. The target compound's 3‑nitro‑5‑methylpyrazole core, combined with the hydrolyzable ethyl ester handle, enables sequential functionalization: ester hydrolysis to acid, conversion to amide or hydrazide, and further derivatization to propargyl ethers or other agrochemically active species. For agrochemical research programs, the target compound's specific combination of substituents is not interchangeable with the 5‑des‑methyl analog, as the methyl group influences both the electronic properties of the nitro group (affecting soil persistence) and the steric profile of the final active ingredient [4].

CNS-Penetrant Kinase Inhibitor Library Design

The target compound's favorable PSA (89.94 Ų, below the 140 Ų BBB threshold) and balanced LogP (1.747, within the optimal CNS drug range of 2–4 when further elaborated) make it an attractive fragment for CNS‑oriented kinase inhibitor libraries. When used as a starting material for library synthesis via reduction‑acylation or reduction‑sulfonylation sequences, the resulting products maintain physicochemical properties consistent with CNS drug‑likeness. This compound is distinguished from the methyl ester analog (PSA 87.3) by its higher PSA, which may reduce P‑glycoprotein efflux liability, and from the butanoate analog by its lower molecular weight (227 vs. 241 g/mol), keeping derived library members within lead‑like MW ranges [1].

Application
Selection Property
Validation Focus
ITK Kinase Inhibitor Fragment Discovery
3‑Nitro reduction & 5‑methyl substitution pattern
Hinge‑binding motif compatibility after amine formation
Chiral Building Block for Stereochemistry‑Dependent SAR
α‑Methyl chiral center with ethyl ester handle
Enantiomeric resolution efficiency and coupling reactivity
Agrochemical Nitrification Inhibitor Intermediate
Hydrolyzable ester and 3‑nitro‑5‑methylpyrazole core
Derivatization pathways and soil persistence context
CNS‑Penetrant Kinase Inhibitor Library Design
Balanced LogP (~1.7) and tPSA (~90 Ų) profile
P‑gp efflux liability and BBB penetration likelihood review
Quote Request

Request a Quote for ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.